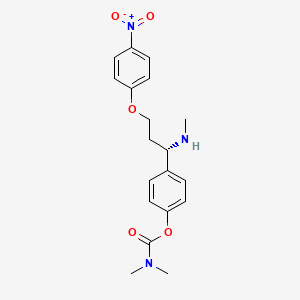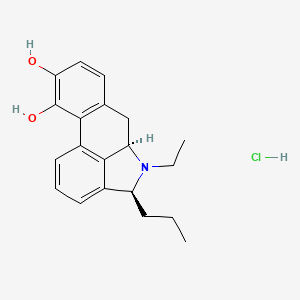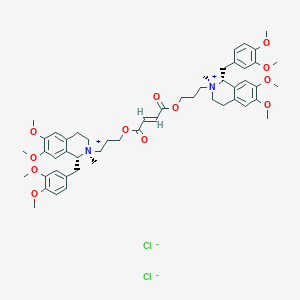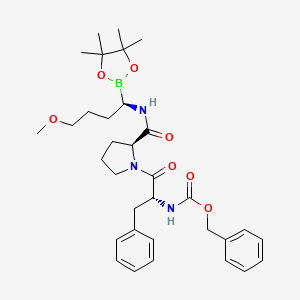
Cloxotesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloxotestosterone, also known as 17β-chloral hemiacetal testosterone, is a synthetic anabolic–androgenic steroid and an androgen ether. It is specifically the 17β-trichloro hemiacetal ether of testosterone. This compound was never marketed, but its acetate ester, cloxotestosterone acetate, has been marketed under the brand name Caprosem .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cloxotestosterone is synthesized by reacting testosterone with trichloroacetaldehyde (chloral) under acidic conditions to form the 17β-trichloro hemiacetal ether of testosterone. The reaction typically involves the use of an acid catalyst to facilitate the formation of the hemiacetal linkage .
Industrial Production Methods: While specific industrial production methods for cloxotestosterone are not well-documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cloxotestosterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Halogen substitution reactions can replace the trichloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of androgen ethers and their derivatives.
Biology: Investigated for its effects on androgen receptors and related biological pathways.
Medicine: Explored for its potential use in hormone replacement therapy and treatment of androgen deficiency.
Industry: Potential applications in the synthesis of other steroidal compounds and pharmaceuticals.
Mechanism of Action
Cloxotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various proteins involved in muscle growth, bone density, and secondary sexual characteristics .
Comparison with Similar Compounds
Testosterone: The parent compound of cloxotestosterone, widely used in hormone replacement therapy.
Methandrostenolone: Another synthetic anabolic–androgenic steroid with similar effects but different chemical structure.
Nandrolone: A synthetic anabolic–androgenic steroid with a different mechanism of action and clinical applications.
Uniqueness: Cloxotestosterone is unique due to its trichloro hemiacetal ether linkage, which imparts distinct chemical properties and reactivity compared to other anabolic–androgenic steroids .
Properties
Molecular Formula |
C21H29Cl3O3 |
|---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
(10R,13S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14?,15?,16?,17-,18?,19-,20-/m0/s1 |
InChI Key |
DNADMXUXHNLBKR-CDNTZLLUSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826725.png)


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826755.png)
![Methanesulfonate;trimethyl-[2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826767.png)
![1-[(2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826775.png)


![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)
![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)
![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)


